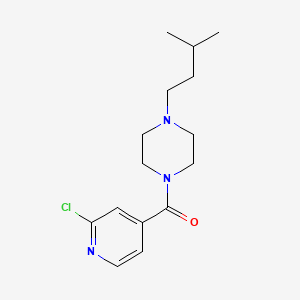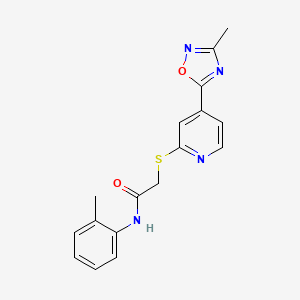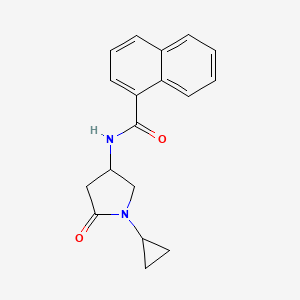![molecular formula C12H11F6NO B2949378 N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2329326-91-0](/img/structure/B2949378.png)
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide, also known as TFE-TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the amide class of compounds and is known for its ability to modulate the activity of certain neurotransmitters in the brain. In
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its ability to bind to certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. This binding leads to the modulation of neurotransmitter activity, resulting in changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, leading to changes in mood and behavior. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is that it is a highly specific compound that can be used to selectively modulate the activity of certain neurotransmitters in the brain. However, one limitation is that it can be difficult to obtain pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide due to its complex synthesis method.
Zukünftige Richtungen
There are many possible future directions for the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide. One area of research could be the development of new compounds that are more effective at modulating neurotransmitter activity in the brain. Another area of research could be the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide in animal models of neurological disorders, in order to better understand its potential therapeutic benefits. Additionally, the development of new methods for synthesizing N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves the reaction of 2,2,2-trifluoroethylamine with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been widely studied for its potential use in scientific research. It has been shown to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-19-10(20)6-3-8-1-4-9(5-2-8)12(16,17)18/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTORCGENUFSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)




![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)
![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)

![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione](/img/structure/B2949317.png)